Tetrabutyl orthosilicate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMOLLPKNHFRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063601 | |

| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Strem Chemicals MSDS] | |

| Record name | Tetrabutyl orthosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4766-57-8 | |

| Record name | Tetrabutoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4766-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutyl silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004766578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutyl orthosilicate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYL SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ9KZ2G2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrabutyl Orthosilicate: A Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

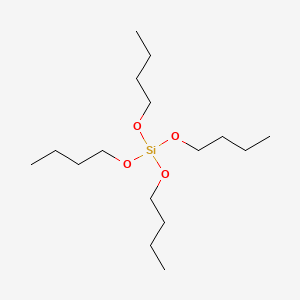

Tetrabutyl orthosilicate (B98303) (TBOS), a tetraalkoxysilane with the chemical formula C₁₆H₃₆O₄Si, is a versatile compound utilized across various scientific and industrial fields.[1] Its significance lies primarily in its role as a precursor in the sol-gel process for synthesizing silica-based materials, such as nanoparticles and gels, and as a crosslinking agent in the production of silicone polymers.[1][2][3] This technical guide provides an in-depth overview of the core chemical properties of TBOS, detailed experimental protocols for their determination, and a visualization of its primary reaction pathway.

Core Physicochemical Properties

Tetrabutyl orthosilicate is a colorless liquid with a mild odor.[1] It is characterized by its reactivity with water and its solubility in common organic solvents. The key physical and chemical properties of TBOS are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4766-57-8 | [1][4][5][6] |

| Molecular Formula | C₁₆H₃₆O₄Si | [1][7] |

| Molecular Weight | 320.54 g/mol | [1][4][8] |

| Appearance | Colorless liquid | [1][8][9] |

| Density | 0.899 g/mL at 25 °C | [4][5][10][11] |

| Boiling Point | 275 °C | [4][5][9][10] |

| Melting Point | -80 °C | [5] |

| Refractive Index (n20/D) | 1.413 | [4][5][10] |

| Vapor Density | >1 (vs air) | [4][5] |

| Flash Point | 174 °F (78.9 °C) | [5] |

Table 2: Solubility and Reactivity Profile

| Property | Description | Source(s) |

| Water Solubility | Insoluble, reacts with water (hydrolysis) | [1][2][5] |

| Solvent Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone | [1][6][12] |

| Reactivity | Highly reactive with moisture, undergoing hydrolysis and condensation. Evolves n-butanol on contact with moisture. | [2][8] |

| Stability | Moisture sensitive; should be stored under inert gas in a cool, dark place. | [5][6] |

Table 3: Computed Molecular Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area | 36.9 Ų | [1][8][13] |

| Rotatable Bond Count | 16 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Monoisotopic Mass | 320.23828616 Da | [1][8] |

Chemical Reactivity: The Sol-Gel Process

The most significant chemical property of this compound is its ability to undergo hydrolysis and condensation reactions. This process is the foundation of sol-gel technology, where molecular precursors are converted into solid materials. When TBOS reacts with water, typically in the presence of an acid or base catalyst, the butoxy groups (-OBu) are replaced with hydroxyl groups (-OH), forming silanols and releasing butanol as a byproduct. These silanol (B1196071) intermediates are highly reactive and subsequently condense with other silanols or TBOS molecules to form stable siloxane (Si-O-Si) bridges. This polymerization process leads to the formation of a three-dimensional silica (B1680970) network, evolving from a colloidal suspension (sol) into a solid matrix (gel).[14][15][16]

The overall reaction can be summarized as: Si(OC₄H₉)₄ + 2H₂O → SiO₂ + 4C₄H₉OH

This reactivity makes TBOS invaluable in applications requiring the formation of silica films and materials, such as in coatings, adhesives, and as a crosslinking agent to improve the mechanical and thermal properties of polymers.[1][2][3]

Caption: Hydrolysis and condensation pathway of this compound in the sol-gel process.

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized methodologies. Below are detailed protocols for key experiments based on internationally recognized guidelines.

Determination of Boiling Point

This protocol is based on the principles outlined in OECD Guideline 103 and ASTM D1120.[8][11][13][17][18] It determines the temperature at which the vapor pressure of the liquid equals atmospheric pressure.

-

Apparatus:

-

Heating device (e.g., oil bath or heating mantle).

-

Boiling flask (round-bottom flask).

-

Thermometer with appropriate range and precision.

-

Condenser.

-

Boiling chips or a magnetic stirrer.

-

Apparatus for measuring barometric pressure.

-

-

Methodology:

-

Place a measured volume of this compound into the boiling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor, not the liquid, is measured.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the flask.

-

The boiling point is the temperature that remains constant while the liquid and vapor are in equilibrium. Record this temperature when the condensation ring is stable.[19]

-

Record the ambient barometric pressure.

-

Correct the observed boiling point to standard pressure (101.325 kPa) if necessary, using appropriate correction factors.

-

Determination of Density

This protocol is based on the principles of ASTM D4052 and OECD Guideline 109, which utilize an oscillating U-tube density meter for a precise measurement.[1][2][6][10][20][21][22][23]

-

Apparatus:

-

Digital density meter with an oscillating U-tube.

-

Thermostatically controlled bath or Peltier system to maintain a constant temperature (e.g., 25 °C).

-

Syringes for sample injection.

-

High-purity cleaning solvents (e.g., ethanol, acetone) and dry air for cleaning the U-tube.

-

-

Methodology:

-

Calibrate the instrument according to the manufacturer's instructions using two reference standards of known density (e.g., dry air and ultrapure water).

-

Set the measurement temperature to the desired value (e.g., 25 °C) and allow the instrument to stabilize.

-

Clean the U-tube with an appropriate solvent and dry it completely with a stream of dry air.

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present in the measurement cell.[2] The presence of bubbles will significantly affect the accuracy.

-

Allow the sample to reach thermal equilibrium within the cell.

-

The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.

-

The instrument automatically calculates and displays the density. Record the value.

-

Clean the U-tube thoroughly after the measurement.

-

Determination of Refractive Index

This protocol follows the principles of ASTM D1218, suitable for measuring the refractive index of transparent liquids.[3][4][5][9][24]

-

Apparatus:

-

A high-precision refractometer (e.g., an Abbé refractometer).

-

A constant temperature circulating water bath to control the prism temperature (e.g., 20 °C).

-

A monochromatic light source (typically a sodium D-line at 589 nm).

-

Liquid reference standards for calibration.

-

Soft lens tissue and appropriate cleaning solvents.

-

-

Methodology:

-

Turn on the refractometer and the light source. Set the circulating water bath to the desired temperature (20 °C for n20/D) and allow the refractometer prisms to equilibrate.

-

Calibrate the instrument using a liquid standard with a known refractive index.

-

Open the prisms of the refractometer and clean them carefully with a suitable solvent and soft lens tissue.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms gently and ensure the liquid sample spreads evenly to form a thin film.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If necessary, adjust the dispersion compensator to eliminate any color fringe at the boundary.

-

Read the refractive index value from the instrument's scale or digital display. Record the value along with the measurement temperature.

-

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. matestlabs.com [matestlabs.com]

- 4. scribd.com [scribd.com]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. scbt.com [scbt.com]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. oecd.org [oecd.org]

- 14. Aerogel.org » Production of Silica Gels: Alkoxide Method [aerogel.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Sol–gel process - Wikipedia [en.wikipedia.org]

- 17. laboratuar.com [laboratuar.com]

- 18. lcslaboratory.com [lcslaboratory.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. store.astm.org [store.astm.org]

- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. atslab.com [atslab.com]

An In-depth Technical Guide to the Physical Properties of Tetrabutyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetrabutyl orthosilicate (B98303) (TBOS). The information is curated for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual workflow to guide experimental design.

Tetrabutyl orthosilicate, a colorless liquid, is a versatile compound in materials science and organic synthesis. Its utility as a precursor for silica-based materials and as a crosslinking agent necessitates a thorough understanding of its physical characteristics.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development applications.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₆H₃₆O₄Si | - | - |

| Molecular Weight | 320.54 | g/mol | - |

| Density | 0.899 | g/mL | at 25 °C |

| Boiling Point | 275 | °C | - |

| Melting Point | -80 | °C | - |

| Refractive Index | 1.413 | - | at 20 °C |

| Vapor Pressure | >1 | (vs air) | - |

| Solubility | Reacts with water; Soluble in organic solvents (e.g., ethanol, acetone) | - | - |

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound requires methodologies that account for its chemical nature, particularly its moisture sensitivity.[2] The following protocols are standard methods adapted for the specific handling requirements of this compound.

Determination of Density

The density of a liquid is its mass per unit volume. For a moisture-sensitive compound like this compound, it is crucial to minimize exposure to atmospheric moisture during measurement.

Methodology: Pycnometer Method

A pycnometer, a flask of a known volume, is used to accurately measure the density of a liquid.

-

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Dry nitrogen or argon gas source

-

Syringe and needle

-

Dessicator

-

-

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer: Weigh the dry, empty pycnometer on the analytical balance and record the mass (m₁).

-

Filling the Pycnometer: Under a gentle stream of dry nitrogen or argon, carefully fill the pycnometer with this compound using a syringe to avoid introducing atmospheric moisture. Ensure the liquid fills the capillary of the stopper.

-

Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25 °C. Allow it to equilibrate for at least 30 minutes.

-

Volume Adjustment: After equilibration, the liquid level in the capillary may have changed due to thermal expansion or contraction. Carefully add or remove a small amount of the liquid with a syringe to ensure the meniscus is at the calibration mark.

-

Mass of Filled Pycnometer: Remove the pycnometer from the water bath, carefully wipe the exterior dry, and weigh it on the analytical balance. Record the mass (m₂).

-

Calibration with Water: To determine the exact volume of the pycnometer, repeat the procedure using deionized water of a known density at 25 °C. Record the mass of the pycnometer filled with water (m₃).

-

Calculation:

-

Volume of the pycnometer (V) = (m₃ - m₁) / ρ_water

-

Density of this compound (ρ_TBOS) = (m₂ - m₁) / V

-

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Simple Distillation

This method is suitable for determining the boiling point of a sufficient quantity of the liquid.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

Dry nitrogen or argon gas inlet

-

-

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.

-

Sample Preparation: Place a suitable volume of this compound and a few boiling chips into the distillation flask.

-

Inert Atmosphere: Introduce a slow stream of dry nitrogen or argon into the apparatus to maintain an inert atmosphere.

-

Heating: Gently heat the distillation flask using the heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure during the experiment. If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lint-free tissue

-

Acetone (B3395972) or other suitable solvent

-

-

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Set the constant temperature water bath to 20 °C and allow the refractometer prisms to equilibrate.

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism using a clean, dry dropper.

-

Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent like acetone to prevent any residue from affecting subsequent measurements.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of steps for the experimental determination of the physical properties of this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vernier.com [vernier.com]

An In-depth Technical Guide to the Synthesis of Tetrabutyl Orthosilicate from Silicon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabutyl orthosilicate (B98303) (TBOS) from silicon tetrachloride (SiCl₄) and n-butanol. The primary method detailed is alcoholysis, a well-established industrial process.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Tetrabutyl orthosilicate, also known as tetrabutoxysilane, is an important organosilicon compound with a wide range of applications. It serves as a key precursor in the synthesis of silica-based materials, a crosslinking agent in the production of silicone polymers, and a catalyst in various organic reactions.[3][4] The synthesis from silicon tetrachloride is a common and effective method for producing high-purity TBOS.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from silicon tetrachloride is an alcoholysis reaction.[1][2] The fundamental mechanism involves the nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic silicon atom of silicon tetrachloride. This results in the stepwise displacement of the four chloride atoms, with the formation of hydrogen chloride (HCl) as a byproduct.[4]

The overall balanced chemical equation for the reaction is:

SiCl₄ + 4 CH₃(CH₂)₃OH → Si[O(CH₂)₃CH₃]₄ + 4 HCl

The stoichiometry of the reaction dictates a 1:4 molar ratio of silicon tetrachloride to n-butanol. However, in practice, a slight excess of n-butanol is often used to ensure the complete conversion of silicon tetrachloride.

Experimental Protocols

This section details the laboratory-scale synthesis of this compound from silicon tetrachloride and n-butanol.

Materials and Equipment

-

Reactants:

-

Silicon tetrachloride (SiCl₄), ≥99% purity

-

n-Butanol (CH₃(CH₂)₃OH), anhydrous, ≥99% purity

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Gas trap (for HCl)

-

Distillation apparatus (for purification)

-

Vacuum source for reduced pressure distillation

-

Synthesis Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer. The outlet of the reflux condenser is connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved hydrogen chloride gas.

-

Charging the Reactor: The reaction flask is charged with anhydrous n-butanol. A slight excess of n-butanol (e.g., a molar ratio of 1:4.2 of SiCl₄ to n-butanol) is recommended.

-

Addition of Silicon Tetrachloride: Silicon tetrachloride is added dropwise to the stirred n-butanol at a controlled rate using the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 20-30°C by external cooling (e.g., an ice bath) during the addition.

-

Reaction Completion: After the addition of silicon tetrachloride is complete, the reaction mixture is gradually heated to reflux (approximately 90-100°C) and maintained at this temperature for 2-3 hours to ensure the reaction goes to completion.

-

Removal of Hydrogen Chloride: During the reaction, hydrogen chloride gas is evolved and neutralized in the gas trap. To further remove dissolved HCl, a stream of dry nitrogen or argon can be bubbled through the reaction mixture after the reflux period, while maintaining a slightly elevated temperature.

Purification

The crude this compound is purified by fractional distillation.[5]

-

Atmospheric Distillation: The reaction mixture is first distilled at atmospheric pressure to remove any unreacted n-butanol and other low-boiling impurities.

-

Vacuum Distillation: The remaining crude product is then subjected to fractional distillation under reduced pressure. This is crucial as this compound has a high boiling point. The fraction collected at the appropriate boiling point and pressure will be the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Silicon Tetrachloride (SiCl₄) | 1 mole | Stoichiometric |

| n-Butanol (CH₃(CH₂)₃OH) | 4.2 moles | Recommended Excess |

| Reaction Conditions | ||

| Initial Temperature (SiCl₄ addition) | 20-30 °C | General Practice |

| Reflux Temperature | 90-100 °C | General Practice |

| Reaction Time (at reflux) | 2-3 hours | General Practice |

| Product Information | ||

| Product Name | This compound | [3] |

| Chemical Formula | C₁₆H₃₆O₄Si | [3] |

| Molecular Weight | 320.54 g/mol | |

| Boiling Point | 275 °C (lit.) | |

| Density | 0.899 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.413 (lit.) | |

| Yield | ||

| Theoretical Yield | 320.54 g (from 1 mole SiCl₄) | Calculated |

| Expected Practical Yield | >90% | Based on similar syntheses |

| Purification | ||

| Unreacted n-Butanol Removal | Atmospheric Distillation | [5] |

| Product Purification | Fractional Vacuum Distillation | [5] |

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis process.

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of TBOS.

References

In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrabutyl Orthosilicate (TBOS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetrabutyl orthosilicate (B98303) (TBOS). It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the sol-gel process involving this specific alkoxide. The following sections delve into the reaction kinetics, influencing factors, and experimental protocols for characterizing the transformation of TBOS from a monomeric precursor to a silica (B1680970) network.

Core Concepts: Hydrolysis and Condensation of Tetrabutyl Orthosilicate

The sol-gel process, a versatile method for synthesizing inorganic networks, commences with the hydrolysis of an alkoxide precursor, in this case, this compound (Si(OC₄H₉)₄). This initial reaction involves the nucleophilic attack of water on the silicon atom, leading to the step-wise replacement of butoxy groups (-OC₄H₉) with hydroxyl groups (-OH). This process forms silanol (B1196071) intermediates and releases butanol as a byproduct.

Following hydrolysis, the newly formed silanol groups participate in condensation reactions. These reactions involve the formation of siloxane bridges (Si-O-Si) and result in the liberation of either water (water condensation) or butanol (alcohol condensation). The progressive formation of these siloxane bonds is the fundamental process that drives the transition from a solution of monomers and small oligomers (sol) to a continuous solid network (gel).

The overall reaction can be simplified as:

n Si(OC₄H₉)₄ + 2n H₂O → n SiO₂ + 4n C₄H₉OH

It is crucial to understand that the kinetics of these reactions are intricately linked and are highly sensitive to a variety of experimental parameters.

Reaction Mechanism and Kinetics

The hydrolysis and condensation of TBOS, like other tetraalkoxysilanes, proceed through a series of interconnected steps. The reaction mechanism is significantly influenced by the prevailing pH of the reaction medium.

Acid-Catalyzed Mechanism:

Under acidic conditions, a butoxy group is rapidly protonated, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. The hydrolysis rate is generally fast in acidic environments. However, the subsequent condensation reaction is the rate-limiting step. This leads to the formation of linear or randomly branched polymer chains that are less cross-linked.

Base-Catalyzed Mechanism:

In a basic medium, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, facilitating the displacement of a butoxy group. Under these conditions, the hydrolysis rate of alkoxysilanes generally decreases with an increase in the length of the alkyl group due to steric hindrance. Consequently, the hydrolysis of TBOS is slower than that of smaller alkoxysilanes like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). In contrast to the acid-catalyzed process, condensation is typically faster than hydrolysis in basic conditions. This kinetic profile favors the formation of more compact, highly branched, and particulate silica structures.

Factors Influencing Reaction Rates:

Several factors critically influence the kinetics of TBOS hydrolysis and condensation:

-

pH: As described above, the pH dictates the catalytic pathway and significantly impacts the relative rates of hydrolysis and condensation.

-

Catalyst: The type and concentration of the acid or base catalyst directly affect the reaction rates. Common catalysts include hydrochloric acid (HCl) and ammonia (B1221849) (NH₃).

-

Water-to-Alkoxide Ratio (r): The molar ratio of water to TBOS is a key parameter. A higher 'r' value generally leads to a more complete hydrolysis.

-

Solvent: The choice of solvent can influence the miscibility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics. Alcohols are common co-solvents in sol-gel processes.

-

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates by providing the necessary activation energy.

Quantitative Data on Reaction Kinetics

While extensive quantitative data for the hydrolysis and condensation of TEOS is available, specific kinetic parameters for TBOS are less commonly reported in the literature. The general trend observed for tetraalkoxysilanes is that the rate of hydrolysis decreases as the steric bulk of the alkoxy group increases. This implies that the hydrolysis rate constants for TBOS are lower than those for TEOS, tetrapropyl orthosilicate (TPOS), and TMOS under similar conditions.

For comparative purposes, the following table summarizes the general trends and provides illustrative data for TEOS, which can be used to infer the relative reactivity of TBOS.

| Parameter | Condition | Value (for TEOS) | Trend for TBOS |

| Hydrolysis Rate Constant (k) | Acidic (pH < 4) | Increases with decreasing pH | Slower than TEOS |

| Basic (pH > 10) | Increases with increasing pH | Slower than TEOS | |

| Condensation Rate Constant (k) | Acidic (pH < 4) | Slower than hydrolysis | Slower than TEOS |

| Basic (pH > 10) | Faster than hydrolysis | Slower than TEOS | |

| Activation Energy (Ea) for Hydrolysis | Acidic | ~11-16 kcal/mol | Expected to be slightly higher |

| Basic | ~6 kcal/mol | Expected to be slightly higher |

Note: The values for TEOS are provided as a reference to illustrate the expected trends for TBOS. Actual values for TBOS will vary depending on the specific experimental conditions.

Experimental Protocols

To investigate the hydrolysis and condensation of TBOS, a combination of spectroscopic and light scattering techniques is typically employed. The following are detailed methodologies for key experiments.

Monitoring Hydrolysis and Condensation using ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different silicon species (monomers, dimers, trimers, etc.) and their evolution over time during the sol-gel process.

Methodology:

-

Sample Preparation:

-

In a clean, dry NMR tube, combine TBOS, a suitable solvent (e.g., deuterated butanol or a mixture of butanol and a deuterated solvent), and deionized water in the desired molar ratios.

-

Initiate the reaction by adding the catalyst (e.g., a specific concentration of HCl or NH₃ solution).

-

Immediately place the NMR tube in the spectrometer.

-

-

NMR Data Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals.

-

Use a spectrometer with a high magnetic field strength for better resolution.

-

Employ inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Set the relaxation delay to at least five times the longest T₁ of the silicon species to ensure full relaxation and accurate integration.

-

-

Data Analysis:

-

Identify the chemical shifts corresponding to different silicon species (Q⁰ for unhydrolyzed monomer, Q¹ for a monomer with one siloxane bond, etc.).

-

Integrate the peaks corresponding to each species at each time point.

-

Plot the concentration of each species as a function of time to determine the reaction kinetics.

-

In-situ Monitoring of Condensation using Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To monitor the formation of siloxane bonds and the consumption of silanol groups in real-time.

Methodology:

-

Instrumentation:

-

Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ measurements.

-

-

Reaction Setup:

-

Prepare the reaction mixture (TBOS, solvent, water, catalyst) in a vessel that allows for the immersion of the ATR probe.

-

Ensure constant stirring and temperature control throughout the experiment.

-

-

Data Collection:

-

Record a background spectrum of the solvent and catalyst before adding the TBOS.

-

Initiate the reaction by adding TBOS to the mixture.

-

Collect FT-IR spectra at regular time intervals.

-

-

Spectral Analysis:

-

Monitor the decrease in the intensity of the Si-OH stretching band (around 950 cm⁻¹).

-

Observe the increase in the intensity of the Si-O-Si asymmetric stretching band (around 1070-1100 cm⁻¹).

-

Track the changes in the bands corresponding to the C-H bonds of the butoxy groups.

-

Plot the absorbance of key peaks as a function of time to follow the reaction progress.

-

Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To measure the size of the silica particles formed during the base-catalyzed sol-gel process.

Methodology:

-

Sample Preparation:

-

Prepare the TBOS sol-gel solution under the desired conditions (typically base-catalyzed for particle formation).

-

At various time points, extract a small aliquot of the reacting solution.

-

Dilute the aliquot with a suitable solvent (e.g., ethanol) to a concentration appropriate for DLS measurements, ensuring that the dilution does not significantly alter the particle size.

-

-

DLS Measurement:

-

Place the diluted sample in a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform multiple measurements to ensure reproducibility.

-

-

Data Interpretation:

-

Analyze the correlation function to obtain the particle size distribution.

-

Report the average hydrodynamic diameter and the polydispersity index (PDI).

-

Plot the evolution of particle size over time to understand the growth kinetics.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: General reaction scheme for the hydrolysis and condensation of this compound.

Caption: Workflow for the experimental investigation of TBOS hydrolysis and condensation.

Caption: Contrasting mechanisms of acid- and base-catalyzed hydrolysis of TBOS.

Conclusion

The hydrolysis and condensation of this compound are complex, interconnected processes that are fundamental to the formation of silica-based materials via the sol-gel method. The kinetics and the final structure of the resulting silica network are highly dependent on a range of experimental parameters, most notably the pH. While the steric hindrance of the butoxy groups in TBOS leads to slower hydrolysis rates compared to smaller alkoxysilanes, the fundamental principles of acid and base catalysis remain the same. A thorough understanding of these mechanisms, supported by rigorous experimental characterization using techniques such as NMR, FT-IR, and DLS, is essential for the rational design and synthesis of silica materials with tailored properties for advanced applications in drug development and other scientific fields.

An In-depth Technical Guide to the Solubility of Tetrabutyl Orthosilicate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrabutyl Orthosilicate (B98303)

Tetrabutyl orthosilicate (CAS No. 4766-57-8), also known as tetrabutoxysilane, is a colorless liquid with the chemical formula Si(OC₄H₉)₄. It is a member of the tetraalkyl orthosilicate family and serves as a precursor for silica (B1680970) and other silicon-containing materials. Its applications are widespread, ranging from sol-gel processes and crosslinking agents in polymers to a source of silica in organic synthesis. Understanding its solubility is paramount for designing and controlling these processes.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in a range of common organic solvents. This solubility is attributed to its molecular structure, which consists of a central silicate (B1173343) core surrounded by four butyl groups, lending it a significant nonpolar character. It is important to note that TBOS reacts with water, leading to hydrolysis and the formation of silanols and eventually silica networks. Therefore, its interaction with water is described as reactive rather than a simple dissolution.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical information. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble/Miscible |

| Methanol | Soluble/Miscible | |

| Isopropanol | Soluble/Miscible | |

| Ketones | Acetone | Soluble/Miscible |

| Aromatics | Toluene | Soluble/Miscible |

| Ethers | Tetrahydrofuran (THF) | Soluble/Miscible |

| Esters | Ethyl Acetate | Soluble/Miscible |

| Hydrocarbons | Hexane | Soluble/Miscible |

| Aqueous | Water | Reacts |

Experimental Protocol for Determining Miscibility

The following protocol is a general method for determining the miscibility of this compound with an organic solvent. This procedure is adapted from the principles outlined in ASTM D1722 for water miscibility and is suitable for a qualitative assessment in a laboratory setting.[1][2][3][4][5][6][7][8]

3.1. Objective: To determine if this compound is miscible with a given organic solvent at various proportions at room temperature.

3.2. Materials:

-

This compound (anhydrous)

-

Organic solvent to be tested (anhydrous)

-

Dry, clean glass test tubes or vials with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

3.3. Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound. Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

Initial Miscibility Test (1:1 ratio):

-

Pipette 5 mL of the organic solvent into a test tube.

-

Add 5 mL of this compound to the same test tube.

-

Stopper the test tube and invert it several times or briefly vortex to mix the liquids.

-

Visually inspect the mixture against a well-lit background.

-

Observation:

-

If the mixture is clear and forms a single phase, the liquids are considered miscible at this ratio.

-

If the mixture is cloudy, hazy, or separates into two distinct layers, the liquids are immiscible.

-

-

-

Miscibility at Different Proportions:

-

To further confirm miscibility, prepare mixtures in different ratios (e.g., 1:9 and 9:1 of this compound to solvent).

-

Repeat the mixing and observation steps for each ratio.

-

Observation: True miscibility will result in a clear, single-phase solution at all proportions.

-

3.4. Interpretation of Results:

-

Miscible: A clear, homogeneous solution is formed at all tested proportions.

-

Immiscible: The formation of a cloudy mixture, turbidity, or distinct layers indicates immiscibility.

Visualizations

The following diagrams illustrate the experimental workflow for determining miscibility and the key factors that influence the solubility of a compound like this compound.

References

Tetrabutyl orthosilicate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Tetrabutyl orthosilicate (B98303), also known as tetrabutoxysilane, is an important organosilicon compound with a range of applications in organic synthesis and materials science.[1][2] This guide provides core information regarding its molecular formula and weight.

The fundamental molecular properties of tetrabutyl orthosilicate are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for characterization in materials science applications.

| Property | Value |

| Molecular Formula | C₁₆H₃₆O₄Si |

| Molecular Weight | 320.54 g/mol |

| Synonyms | Tetrabutyl silicate, Tetrabutoxysilane |

| CAS Number | 4766-57-8 |

Molecular Structure and Identification

The chemical structure of this compound consists of a central silicon atom bonded to four butoxy groups. This structure is key to its role as a precursor in the formation of silica-based materials and as a crosslinking agent.

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical connection for this compound.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid (CAS No. 158063-66-2)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 4766-57-8 is incorrectly associated with 4-(Trifluoromethyl)nicotinic acid in some contexts. The correct CAS Registry Number for 4-(Trifluoromethyl)nicotinic acid is 158063-66-2 . The CAS number 4766-57-8 corresponds to Tetrabutyl orthosilicate. This guide will focus exclusively on 4-(Trifluoromethyl)nicotinic acid.

Executive Summary

4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative that has emerged as a critical building block in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Trifluoromethyl)nicotinic acid, with a particular focus on its role in the development of inhibitors for Hepatitis C Virus (HCV) NS5B polymerase and Calcium Release-Activated Calcium (CRAC) channels. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.

Chemical Information

Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 158063-66-2 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 146-148 °C | |

| Boiling Point | 290.4±40.0 °C (Predicted) | |

| Density | 1.484±0.06 g/cm³ (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa | 2.50±0.36 (Predicted) |

Synonyms

-

4-(Trifluoromethyl)pyridine-3-carboxylic acid

-

TFNA

Synthesis

4-(Trifluoromethyl)nicotinic acid can be synthesized through various routes. Below are two common experimental protocols.

Synthesis from 3-Cyanopyridine (B1664610)

This method involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.

Experimental Protocol:

-

Step 1: Preparation of 4-Trifluoromethyl-3-cyanopyridine

-

To a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.

-

Cool the mixture to -40°C.

-

While maintaining the temperature at -40°C, add 2M butyllithium (B86547) (600ml, 1.2mol) and allow the reaction to proceed for 1.5 hours.

-

Introduce the resulting solution into bromotrifluoromethane (B1217167) for the trifluoromethylation reaction.

-

Gradually raise the temperature to 0-10°C to complete the reaction, yielding 4-trifluoromethyl-3-cyanopyridine.[3]

-

-

Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid

-

Hydrolyze the 4-trifluoromethyl-3-cyanopyridine with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide at a temperature of 60-100°C.

-

After the reaction is complete, adjust the pH to be acidic using a suitable acid, which will precipitate the product.

-

Filter and dry the precipitate to obtain 4-(trifluoromethyl)nicotinic acid.[3]

-

Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

This protocol involves the catalytic hydrogenation of a dichlorinated precursor.

Experimental Protocol:

-

To a 100mL three-necked flask, add 5g (0.0192mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with a water content of 63.45%), 5.25g (0.0389mol) of CH₃COONa·3H₂O, and 20mL of ethanol.

-

Stir the mixture to dissolve the solids.

-

Purge the flask with nitrogen three times to remove air, followed by two purges with hydrogen.

-

Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen uptake ceases.

-

Recover the catalyst by suction filtration. The resulting solution contains the hydrogenated product which can be further purified to yield 4-(trifluoromethyl)nicotinic acid.[4]

Applications in Drug Development

4-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown significant potential as inhibitors of critical biological targets.[4][5]

Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[6] Inhibitors of NS5B are a major focus of anti-HCV drug development. Pyridine (B92270) carboxamides derived from 4-(trifluoromethyl)nicotinic acid have been identified as potent palm site binders of HCV NS5B polymerase.

The NS5B polymerase catalyzes the synthesis of a negative-strand RNA intermediate from the positive-strand viral RNA genome. This negative-strand then serves as a template for the synthesis of new positive-strand genomes. Non-nucleoside inhibitors (NNIs), such as those derived from 4-(trifluoromethyl)nicotinic acid, bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. The palm site is a key allosteric site, and binding of inhibitors here can block the initiation of RNA synthesis.

This protocol measures the incorporation of a radiolabeled nucleotide into an RNA product.[7]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.

-

Serially dilute the test inhibitor compound in 100% DMSO. Further dilute the compound into the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, a heterologous RNA template, and the inhibitor at various concentrations.

-

Add the HCV NS5B polymerase enzyme to initiate the reaction.

-

Add a mixture of NTPs, including ³³P-CTP, to start the RNA synthesis.

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

Data Analysis:

-

Stop the reaction and capture the synthesized radiolabeled RNA on a filter plate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

-

Inhibition of Calcium Release-Activated Calcium (CRAC) Channels

CRAC channels are key mediators of store-operated calcium entry (SOCE) in various cell types, particularly immune cells. Dysregulation of CRAC channel activity is implicated in inflammatory and autoimmune diseases. Pyrazolylcarboxanilides, synthesized from precursors related to 4-(trifluoromethyl)nicotinic acid, have been identified as potent CRAC channel inhibitors.

Activation of cell surface receptors leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum (ER). The depletion of ER calcium is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate the Orai1 channel, the pore-forming subunit of the CRAC channel. The resulting influx of extracellular calcium activates the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT translocates to the nucleus and, in conjunction with other transcription factors like AP-1 (activated by parallel pathways), induces the expression of genes involved in the immune response, such as cytokines.

This protocol measures changes in intracellular free calcium concentration to assess CRAC channel activity.[8]

-

Cell Preparation:

-

Seed BV2 microglial cells on poly-d-lysine-coated dishes.

-

Incubate the cells for 1 hour with the vehicle, a stimulating agent (e.g., LPS), or the agent in combination with the CRAC channel inhibitor.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

-

Dye Loading:

-

Incubate the cells in a loading buffer containing a physiological buffer, 250 mM probenecid, Power Load Component, and 2.5 µM Rhod-3-AM for 35 minutes at room temperature in the dark.

-

-

Calcium Imaging:

-

Mount the dish on a fluorescence microscope equipped for live-cell imaging.

-

Record baseline fluorescence.

-

Induce ER calcium store depletion using a SERCA pump inhibitor like thapsigargin (B1683126) in a calcium-free medium.

-

Re-introduce calcium to the extracellular medium and record the subsequent increase in fluorescence, which represents SOCE.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time.

-

Compare the magnitude of SOCE in the presence and absence of the inhibitor to determine its effect on CRAC channel activity.

-

This assay quantifies the activation of the NFAT transcription factor.[1][9]

-

Cell Line:

-

Use a reporter cell line, such as Jurkat-Lucia™ NFAT cells, which are stably transfected with a plasmid containing a luciferase gene under the control of an NFAT-responsive promoter.

-

-

Assay Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for 1-2 hours.

-

Stimulate the cells with an NFAT pathway activator (e.g., PMA and Ionomycin).

-

Incubate for a sufficient time (e.g., 6 hours) to allow for luciferase expression.

-

-

Luminescence Measurement:

-

Add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control and calculate the percent inhibition of NFAT activation at each inhibitor concentration to determine the IC₅₀ value.

-

General Experimental Workflow for Inhibitor Synthesis and Validation

The development of novel inhibitors from 4-(trifluoromethyl)nicotinic acid typically follows a structured workflow.

Conclusion

4-(Trifluoromethyl)nicotinic acid is a versatile and valuable building block for the synthesis of bioactive molecules. Its utility in the development of inhibitors for HCV NS5B polymerase and CRAC channels highlights its importance in modern drug discovery. The detailed chemical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this field, enabling further exploration of the therapeutic potential of derivatives of this compound.

References

- 1. Jurkat NFAT Activation Reporter Assay [bio-protocol.org]

- 2. promega.de [promega.de]

- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 7. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglial Calcium Release-Activated Calcium Channel Inhibition Improves Outcome from Experimental Traumatic Brain Injury and Microglia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Tetrabutyl orthosilicate refractive index and density

An In-depth Technical Guide to the Physical Properties of Tetrabutyl Orthosilicate (B98303)

For professionals in research, science, and drug development, a precise understanding of the physical and chemical properties of reagents is paramount. Tetrabutyl orthosilicate (TBOS), a versatile silicon compound, serves as a crucial precursor and crosslinking agent in various applications, including the synthesis of silica-based materials and drug delivery systems.[1][2] This guide provides a detailed overview of two of its key physical properties: refractive index and density.

Quantitative Data Summary

The physical properties of this compound are well-documented in chemical literature. The following table summarizes the key quantitative data for its refractive index and density.

| Property | Value | Conditions |

| Refractive Index (n/D) | 1.413 | 20°C |

| Density | 0.899 g/mL | 25°C |

(Data sourced from multiple chemical suppliers and databases)[3][4][5]

Experimental Protocols

Accurate measurement of refractive index and density is fundamental to verifying the purity and concentration of liquid samples.[6][7] The following sections detail the standard experimental methodologies for determining these properties for a liquid such as this compound.

Measurement of Refractive Index

The refractive index of a liquid is typically determined using a refractometer.[8] Modern digital refractometers, often utilizing the principle of total internal reflection, offer high accuracy and require only a small sample volume.[6]

Principle: Based on Snell's Law, a refractometer measures the extent to which light is bent, or refracted, when it passes from one medium (the instrument's prism) into another (the liquid sample).[6][8] This measurement is dependent on the temperature of the sample and the wavelength of the light used.[7] The standard is typically the sodium D-line (589.29 nm) at a controlled temperature of 20°C.[7]

Apparatus:

-

Digital Refractometer (e.g., Abbe refractometer or a more modern digital variant)

-

Temperature control unit (Peltier or water bath)

-

Pipette

-

Sample of this compound

-

Cleaning solvents (e.g., isopropanol, acetone)

-

Lint-free wipes

Procedure:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water. Ensure the instrument is set to the desired temperature (20°C).

-

Sample Application: Using a clean pipette, place a few drops of this compound onto the prism of the refractometer, ensuring the surface is completely covered.[7]

-

Measurement: Close the cover of the sample well. The instrument will automatically allow the sample to thermally equilibrate to the set temperature before performing the measurement.[7]

-

Reading: The refractive index value is displayed on the digital screen. Record the reading.

-

Cleaning: Thoroughly clean the prism and cover with an appropriate solvent and lint-free wipes to prevent contamination of future measurements.

Caption: Workflow for Refractive Index Measurement.

Measurement of Density

Several methods are available for determining the density of a liquid, including the use of pycnometers, hydrometers, and digital density meters.[9][10][11] The vibrating tube densitometer is a highly accurate modern method.

Principle: A digital density meter based on the vibrating tube principle measures the oscillation frequency of a U-shaped tube containing the sample. The frequency of this vibration is directly related to the density of the liquid within it; a higher density liquid results in a lower oscillation frequency. The instrument internally converts this frequency into a density value.[9] Temperature control is critical, as the volume, and therefore density, of a liquid changes with temperature.[12]

Apparatus:

-

Digital Density Meter (Vibrating Tube)

-

Integrated temperature control

-

Syringe for sample injection

-

Sample of this compound

-

Cleaning solvents (e.g., isopropanol, acetone)

-

Dry air or nitrogen source

Procedure:

-

Calibration: Perform a two-point calibration using two standards of known density, typically dry air and distilled water. Ensure the instrument is set to the desired temperature (25°C).

-

Sample Injection: Using a syringe, carefully inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

-

Measurement: The instrument will bring the sample to the target temperature and measure the oscillation frequency of the tube.

-

Reading: The density is calculated and displayed by the instrument. Record the value.

-

Cleaning: Flush the measurement cell with appropriate cleaning solvents and dry it completely with a stream of air or nitrogen before the next measurement.

Caption: Workflow for Density Measurement via Vibrating Tube.

Applications in Drug Development

This compound and related alkoxysilanes are valuable in the pharmaceutical industry, primarily due to their role in forming silica-based materials through sol-gel processes.[1][13] These materials have found applications in novel drug delivery systems.

Key Roles:

-

Precursor for Silica (B1680970) Nanoparticles: TBOS can be hydrolyzed and condensed to form silica (silicon dioxide) nanoparticles.[1][2] These nanoparticles can be engineered to encapsulate active pharmaceutical ingredients (APIs).[1]

-

Formation of Hydrogels: Orthosilicates like tetraethyl orthosilicate (a close analog of TBOS) are used to create hydrogels.[14] These biocompatible, porous networks can be loaded with drugs for controlled or sustained release.[14][15]

-

Crosslinking Agent: It can act as a crosslinking agent in the formation of silicone-based materials, which may be used in various biomedical devices and formulations.[2][13]

The ability to control the formation of silica networks makes TBOS a compound of interest in the development of advanced drug formulations and delivery vehicles.[1]

Caption: Role of TBOS in Drug Delivery Systems.

References

- 1. businessresearchinsights.com [businessresearchinsights.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound [chembk.com]

- 4. 正硅酸丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. calnesis.com [calnesis.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. truedyne.com [truedyne.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetraethyl Orthosilicate Suppliers in India - Actylis Lab [actylislab.com]

An In-depth Technical Guide to the Vapor Pressure of Tetrabutyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of tetrabutyl orthosilicate (B98303) (TBOS), a crucial parameter for its application in various scientific and industrial fields, including its emerging role in drug delivery systems. This document outlines quantitative vapor pressure data, details the experimental methodology for its determination, and presents visual representations of the experimental workflow and the fundamental relationship between temperature and vapor pressure.

Quantitative Vapor Pressure Data

The vapor pressure of tetrabutyl orthosilicate, a key property influencing its handling, processing, and application, has been experimentally determined. A recent study by Matsukawa and Otake (2024) in the Journal of Chemical & Engineering Data provides the most comprehensive data up to 473 K.[1] The data is crucial for processes such as chemical vapor deposition and for understanding the stability and delivery characteristics of TBOS-based formulations.

The relationship between temperature and vapor pressure can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are Antoine constants specific to the substance.

For this compound, the Antoine constants have been determined from experimental data.[1] The following table summarizes the vapor pressure of this compound at various temperatures, calculated using the Antoine equation with the parameters derived from the aforementioned study.

| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| 373.15 | 100.0 | 0.38 | 2.85 |

| 393.15 | 120.0 | 1.05 | 7.88 |

| 413.15 | 140.0 | 2.59 | 19.43 |

| 433.15 | 160.0 | 5.89 | 44.18 |

| 453.15 | 180.0 | 12.47 | 93.53 |

| 473.15 | 200.0 | 24.89 | 186.69 |

Note: The vapor pressure at 25°C (298.15 K) is reported to be 0.00877 mmHg.

Experimental Protocol: Static Method for Vapor Pressure Determination

The vapor pressure data for this compound presented above was obtained using a general static method. This method is a reliable and widely used technique for determining the vapor pressure of liquids and solids.

Principle: The static method involves introducing a pure, degassed sample into a temperature-controlled, evacuated chamber. The pressure exerted by the vapor in equilibrium with the condensed phase is measured at a constant temperature.

Apparatus:

-

Equilibrium Cell: A thermostated container to hold the sample.

-

Vacuum System: A vacuum pump to evacuate the apparatus and remove any dissolved gases from the sample.

-

Pressure Transducer: A device to accurately measure the vapor pressure.

-

Temperature Control System: A thermostat or oven to maintain a precise and stable temperature of the equilibrium cell.

-

Degassing Unit: Equipment for freezing and thawing the sample under vacuum to remove dissolved volatile impurities.

Procedure:

-

Sample Preparation: A pure sample of this compound is introduced into the equilibrium cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, and the headspace is evacuated. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until the pressure of the residual gas is negligible.

-

Temperature Equilibration: The degassed sample in the equilibrium cell is brought to the desired temperature using the temperature control system. The system is allowed to stabilize until the temperature is uniform and constant.

-

Pressure Measurement: Once thermal equilibrium is reached, the pressure of the vapor in the headspace above the liquid sample is measured using the pressure transducer. This pressure is the saturated vapor pressure at that temperature.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Visualizations

Experimental Workflow for Vapor Pressure Measurement

The following diagram illustrates the key steps involved in the static method for determining the vapor pressure of this compound.

Caption: Experimental workflow for determining the vapor pressure of this compound using the static method.

Relationship Between Temperature and Vapor Pressure

The following diagram illustrates the fundamental relationship between temperature and the vapor pressure of a pure substance like this compound.

Caption: Logical relationship illustrating the effect of temperature on the vapor pressure of this compound.

References

Thermal Stability of Tetrabutyl Orthosilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetrabutyl orthosilicate (B98303) (TBOS), a compound of interest in various scientific and industrial applications. This document summarizes key physical properties related to its thermal behavior, outlines experimental protocols for its analysis, and presents a logical workflow for assessing its thermal stability.

Core Concepts in Thermal Stability

Tetrabutyl orthosilicate, with the chemical formula Si(OC₄H₉)₄, is an organosilicate compound. Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. The decomposition of TBOS is expected to proceed via the cleavage of the silicon-oxygen and carbon-oxygen bonds, leading to the formation of volatile organic compounds and a solid silica (B1680970) residue.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. These values are essential for understanding the compound's behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₆O₄Si | [1][2] |

| Molecular Weight | 320.54 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 275 °C (lit.) | [3] |

| Flash Point | 82 °C (lit.) | |

| Density | 0.899 g/mL at 25 °C (lit.) | [3] |

| Reactivity | Reacts with water and moisture. | [1] |

Thermal Decomposition Analysis

Due to the limited availability of specific experimental data for the thermal decomposition of this compound, a hypothetical thermal analysis profile is presented based on the known behavior of analogous compounds, such as tetraethyl orthosilicate (TEOS). The primary decomposition products are anticipated to be butene, butanol, and silicon dioxide.

A detailed investigation into the thermal stability of a liquid organosilicate like this compound would typically involve a suite of analytical techniques. The logical workflow for such an investigation is depicted in the diagram below.

Caption: A logical workflow for the comprehensive thermal stability analysis of a liquid sample like this compound.

Experimental Methodologies

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standardized procedures for the key analytical techniques used in thermal stability studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as boiling and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

The initial temperature is set below the expected boiling point.

-

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.